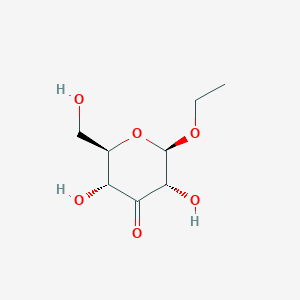

(2R,3S,5R,6R)-2-ethoxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R,3S,5R,6R)-2-ethoxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-one, commonly referred to as 2E3DH6HMO, is a naturally occurring compound found in various plants, fungi, and bacteria. It is an important intermediate in the biosynthesis of many important compounds, including antibiotics, hormones, and vitamins. It is also used in the synthesis of various pharmaceuticals and other industrial chemicals. In addition, 2E3DH6HMO has been studied for its potential use in the treatment of various diseases and disorders.

詳細な合成法

Design of the Synthesis Pathway

The synthesis of (2R,3S,5R,6R)-2-ethoxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-one can be achieved through a multi-step process involving protection and deprotection of functional groups, as well as selective oxidation and reduction reactions.

Starting Materials

D-glucose, Ethanol, Sodium hydroxide, Sodium borohydride, Acetic anhydride, Pyridine, Acetone, Hydrochloric acid, Sodium chloride, Wate

Reaction

Protection of the hydroxyl groups of D-glucose using acetic anhydride and pyridine to form the acetylated derivative, Selective oxidation of the primary alcohol at C6 using sodium chlorite and acetic acid to form the corresponding carboxylic acid, Reduction of the carboxylic acid using sodium borohydride and ethanol to form the alcohol at C6, Protection of the C2 and C3 hydroxyl groups using acetone and hydrochloric acid to form the ketal derivative, Selective oxidation of the primary alcohol at C5 using sodium chlorite and acetic acid to form the corresponding carboxylic acid, Reduction of the carboxylic acid using sodium borohydride and ethanol to form the alcohol at C5, Deprotection of the ketal using sodium hydroxide to form the desired compound, (2R,3S,5R,6R)-2-ethoxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-one

科学的研究の応用

2E3DH6HMO has been studied for its potential use in the treatment of various diseases and disorders, including cancer, diabetes, and Alzheimer’s disease. It has also been studied for its potential use in the prevention of oxidative damage and inflammation. In addition, 2E3DH6HMO has been studied for its potential use in the synthesis of various pharmaceuticals and other industrial chemicals.

作用機序

2E3DH6HMO has been shown to act as an antioxidant, scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). It has also been shown to inhibit the activity of several enzymes involved in the production of ROS and RNS, including lipoxygenase, cyclooxygenase, and xanthine oxidase. In addition, 2E3DH6HMO has been shown to inhibit the activity of several enzymes involved in the production of inflammatory mediators, including cyclooxygenase-2 and inducible nitric oxide synthase.

生化学的および生理学的効果

2E3DH6HMO has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative damage. In addition, 2E3DH6HMO has been shown to increase the production of nitric oxide, which is involved in the regulation of blood pressure, and to reduce the production of pro-inflammatory cytokines.

実験室実験の利点と制限

The use of 2E3DH6HMO in laboratory experiments has several advantages and limitations. One advantage is that it is relatively inexpensive and easy to synthesize. Furthermore, it is stable in aqueous solutions and can be stored for extended periods of time. A limitation is that it is not readily available in large quantities, which can make it difficult to use in large-scale experiments.

将来の方向性

The potential applications of 2E3DH6HMO are vast and diverse. Future research should focus on exploring its potential use in the treatment of various diseases and disorders, as well as its potential use in the synthesis of various pharmaceuticals and other industrial chemicals. In addition, further research should focus on exploring its potential use in the prevention of oxidative damage and inflammation. Finally, further research should focus on elucidating the precise mechanism of action of 2E3DH6HMO and its potential effects on other biochemical and physiological processes.

特性

IUPAC Name |

(2R,3S,5R,6R)-2-ethoxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-5,7-10,12H,2-3H2,1H3/t4-,5-,7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQUBKZEXFGSOP-SJNFNFGESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(=O)C(C(O1)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]1[C@@H](C(=O)[C@@H]([C@H](O1)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl beta-D-ribo-hex-3-ulopyranoside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B178608.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B178630.png)

![5-bromo-6-methyl-1H-benzo[d]imidazole](/img/structure/B178645.png)